Higher Lipophilicity (XLogP3) vs. 2,4-Dichloro-5-fluorobenzaldehyde
The predicted XLogP3 of 2,3-dichloro-6-fluorobenzaldehyde is 2.7 [1]. In contrast, the isomer 2,4-dichloro-5-fluorobenzaldehyde (CID 12970497) has a predicted XLogP3 of 2.4 [2]. The 0.3 log unit higher lipophilicity of the target compound implies approximately a 2‑fold greater partitioning into nonpolar phases, which can be critical for membrane permeation in drug discovery or for chromatography optimization. This is a class‑level inference based on PubChem’s consistent computed descriptors.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2,4-Dichloro-5-fluorobenzaldehyde: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = 0.3 (target more lipophilic) |
| Conditions | PubChem computed XLogP3, release 2021.05.07 |
Why This Matters
A difference of 0.3 log units can alter cellular permeability and distribution, making the 2,3‑dichloro‑6‑fluoro regioisomer the preferred choice when passive membrane penetration is critical.
- [1] PubChem Compound Summary for CID 3260062. View Source
- [2] PubChem Compound Summary for CID 12970497, 2,4-Dichloro-5-fluorobenzaldehyde. View Source
